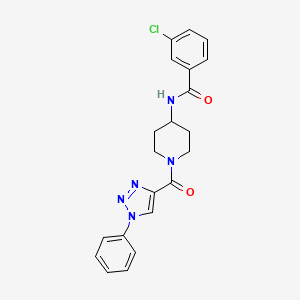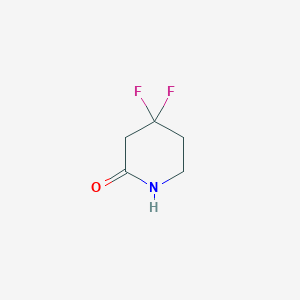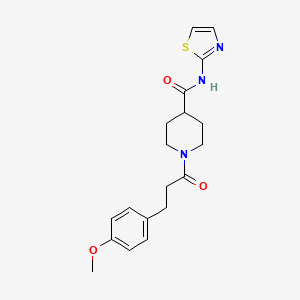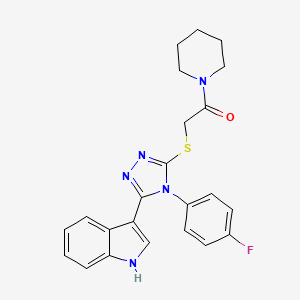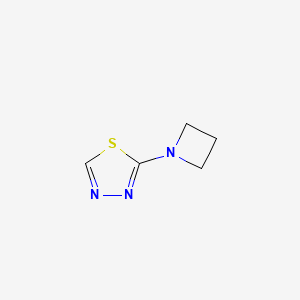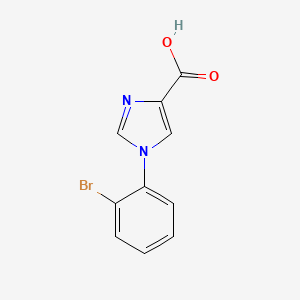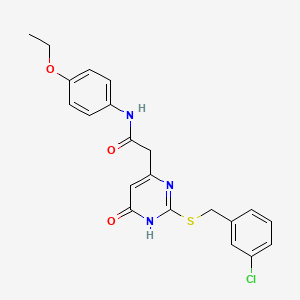
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Potential The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant effects. Severina et al. (2020) conducted a study focusing on the direct synthesis of these derivatives as possible anticonvulsants. The study utilized molecular docking to predict the affinity of the compounds towards anticonvulsant biotargets, revealing moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The compound with a 4-bromophenyl substituent showed the most pronounced activity, indicating a correspondence between docking results and in vivo studies, and suggesting a potential pathway for developing anticonvulsant therapies Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020). Journal of Applied Pharmaceutical Science.
Pharmacokinetics and Cardiovascular Applications The thiouracil derivative PF-06282999 has been investigated for its potential in treating cardiovascular diseases. Dong et al. (2016) studied its pharmacokinetics, disposition across animals and humans, and its irreversible inactivation of the myeloperoxidase enzyme. The study highlighted the compound's resistance to metabolic turnover, suggesting renal excretion as a major clearance mechanism in humans. This research supports the hypothesis that PF-06282999's physicochemical properties favor elimination via nonmetabolic routes, providing insights into its safety and efficacy profile for potential therapeutic use in cardiovascular conditions Dong, J. Q., Varma, M., Wolford, A., Ryder, T. F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A. (2016). Drug Metabolism and Disposition.
Chemical Reactivity and Potential for Diverse Biological Activities The chemical reactivity of various acetamide derivatives has been explored, leading to the synthesis of compounds with potential antimicrobial activities. Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis of a novel compound through acetylation and formylation processes, followed by reactions with primary and heterocyclic amines. The synthesized compounds demonstrated significant biological activity, suggesting their potential as antimicrobial agents. This study highlights the versatility of acetamide derivatives in generating biologically active compounds, potentially contributing to the development of new antimicrobial agents Farouk, O., Ibrahim, M., & El-Gohary, N. M. (2021). Synthetic Communications.
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-28-18-8-6-16(7-9-18)23-19(26)11-17-12-20(27)25-21(24-17)29-13-14-4-3-5-15(22)10-14/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZNOGKIGHUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


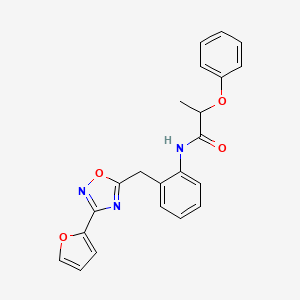
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
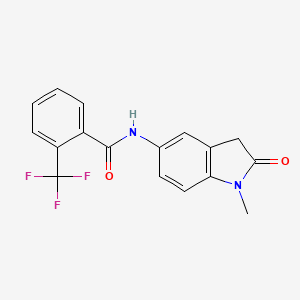
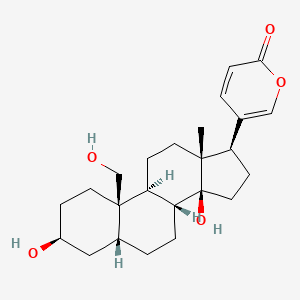
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)
